molecular formula C18H19FN2O3S B3002977 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide CAS No. 954713-92-9

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide

Cat. No. B3002977
M. Wt: 362.42
InChI Key: CSMZELNQFCVRFF-UHFFFAOYSA-N
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Description

Comprehensive Analysis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide

The compound N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a fluorophenyl group, a pyrrolidinone core, and a benzenesulfonamide moiety. The fluorophenyl group is known to enhance the biological activity and selectivity of pharmaceutical compounds, as seen in the COX-2 inhibitor JTE-522 . The pyrrolidinone ring is a common feature in many bioactive molecules, including GPR119 agonists , and the benzenesulfonamide functionality is a key structural component in various therapeutic agents .

Synthesis Analysis

While the specific synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is not detailed in the provided papers, the use of N-fluorobenzenesulfonimide (NFSI) as a reagent in various synthetic transformations is well-documented. NFSI has been used as a catalyst attenuator in the synthesis of azepino[4,5-b]indole derivatives , as an oxidant in the functionalization of C60 , and in the N-demethylation of amides . These studies suggest that NFSI could potentially be involved in the synthesis of the target compound through similar activation or functionalization strategies.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, has been investigated through crystal structure analysis . These studies reveal that the fluorine atom can influence the packing patterns and intermolecular interactions within the crystal lattice. The presence of the fluorine atom and the sulfonamide group in the target compound would likely result in a similar propensity for forming hydrogen bonds and other non-covalent interactions, which could be crucial for its biological activity.

Chemical Reactions Analysis

The reactivity of NFSI in various chemical reactions has been explored, including its role in the amination of benzylic C-H bonds , the functionalization of fullerenes , and the fluorination of heterocycles . These reactions demonstrate the versatility of NFSI as a reagent, which could be leveraged in the functionalization of the target compound. The fluorine atom on the phenyl ring could also influence the reactivity of the compound, as seen in the selective fluorination of 2-oxindoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the target molecule have been studied, particularly in terms of their thermodynamic and spectroscopic characteristics . The presence of a pyrrolidinone ring and a benzenesulfonamide group in the target compound suggests that it would exhibit specific solvation effects and intermolecular interactions, as observed in binary solvent mixtures of related molecules . These properties are important for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.

properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-13-2-8-17(9-3-13)25(23,24)20-11-14-10-18(22)21(12-14)16-6-4-15(19)5-7-16/h2-9,14,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMZELNQFCVRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide

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